1,5-Dibromopentane (CAS: 111-24-0) is a symmetric, five-carbon aliphatic dihalide widely utilized as a bifunctional alkylating agent and spacer in organic synthesis, materials science, and pharmaceutical manufacturing. Featuring two highly reactive primary bromide leaving groups separated by a flexible pentamethylene chain, it is the premier precursor for the construction of six-membered heterocyclic rings, such as piperidines and thianes, via double nucleophilic substitution . In industrial procurement, it is highly valued for its optimal balance of reactivity and stability—offering significantly faster reaction kinetics than its dichloride counterpart while avoiding the light sensitivity, higher cost, and side-reaction propensity (e.g., Wurtz coupling) of the diiodide. Its primary applications span the synthesis of active pharmaceutical ingredients (APIs), quaternary ammonium phase-transfer catalysts, organometallic di-Grignard reagents, and functionalized polymer architectures.
Substituting 1,5-dibromopentane with closely related dihaloalkanes or different chain lengths fundamentally alters reaction thermodynamics and downstream product architecture. Replacing it with 1,5-dichloropentane drastically reduces nucleophilic substitution rates, leading to prolonged reaction times, incomplete cyclization, and lower overall yields, particularly in Grignard reagent formation where the dichloride is notoriously sluggish [1]. Conversely, utilizing 1,5-diiodopentane increases the risk of unwanted intermolecular Wurtz coupling and requires stringent storage conditions due to photolytic degradation. Furthermore, attempting to substitute with 1,4-dibromobutane or 1,6-dibromohexane changes the resulting ring size in cyclization reactions—yielding five- or seven-membered rings, respectively—which directly impacts the steric conformation, biological activity, and thermodynamic stability of the target scaffold[2]. Consequently, 1,5-dibromopentane cannot be generically substituted without compromising process efficiency and product identity.
In the synthesis of cyclic quaternary ammonium bromides, the choice of halogen leaving group significantly impacts reaction efficiency. Research demonstrates that reacting secondary amines (such as N,N-dioctylamine) with 1,5-dibromopentane yields six-membered piperidinium compounds in 90% yield over significantly shorter reaction times compared to 1,5-dichloropentane [1]. The enhanced leaving group ability of bromide over chloride reduces activation energy for the intramolecular SN2 closure, minimizing side reactions and avoiding the sluggish kinetics of the dichloride.
| Evidence Dimension | Cyclization yield and reaction kinetics |
| Target Compound Data | 90% yield with short reaction times |
| Comparator Or Baseline | 1,5-Dichloropentane (lower yields, prolonged reaction times) |
| Quantified Difference | Substantially higher yield (90%) and faster kinetics for the dibromide |
| Conditions | Reaction with secondary amines to form N,N-dialkylpiperidinium salts |
For industrial synthesis of cyclic ammonium phase-transfer catalysts or ionic liquids, substituting the dichloride with 1,5-dibromopentane drastically improves throughput and isolated yield.
The formation of pentamethylene di-Grignard reagents requires a delicate balance of carbon-halogen bond reactivity. Studies on the synthesis of 1,1-disubstituted silacyclohexanes indicate that substituting the conventional 1,5-dibromopentane with 1,5-dichloropentane significantly reduces the yield of the target cyclized silane due to the lower reactivity of the dichloride in the di-Grignard formation step [1]. While diiodides can be too reactive and prone to Wurtz coupling, 1,5-dibromopentane provides the optimal reactivity profile for stable di-magnesiation.
| Evidence Dimension | Di-Grignard formation efficiency and downstream cyclization yield |
| Target Compound Data | Conventional high-yield di-Grignard formation |
| Comparator Or Baseline | 1,5-Dichloropentane (reduced yield due to lower reactivity) |
| Quantified Difference | 1,5-dichloropentane fails to achieve the standard yields provided by 1,5-dibromopentane |
| Conditions | Magnesium insertion for silacyclohexane synthesis |
Buyers scaling up organometallic cyclizations must select 1,5-dibromopentane to ensure complete Grignard formation without the excessive side-coupling seen with iodides or the inertness of chlorides.
The carbon chain length of the dihaloalkane strictly dictates the thermodynamic viability of spirocyclic ring formation. During the deconjugative conversion of α-alkynyl esters to spirocyclic β-alkynyl esters, 1,5-dibromopentane successfully forms the six-membered spirocycle in 62% yield. In contrast, 1,4-dibromobutane yields the five-membered analog at a lower 47% yield, and shorter chains (e.g., 1,2-dibromoethane) completely fail to yield spirocyclic products (0% yield) [1].
| Evidence Dimension | Spirocyclic product yield |
| Target Compound Data | 62% yield (six-membered spirocycle) |
| Comparator Or Baseline | 1,4-Dibromobutane (47% yield); 1,2-Dibromoethane (0% yield) |
| Quantified Difference | +15% absolute yield over the butane analog; complete success vs. failure of shorter chains |
| Conditions | Reaction with α-alkynyl esters using LDA/HMPA |
When designing spirocyclic pharmaceutical scaffolds, procuring 1,5-dibromopentane ensures superior thermodynamic stability and higher isolated yields of the target six-membered rings compared to shorter homologs.
In the synthesis of poly(terphenyl)-based hydroxide exchange membranes, 1,5-dibromopentane is utilized for the cyclo-quaternization of piperidine rings to form bicyclic ASU cations. Its moderate reactivity compared to highly reactive methylating agents (like methyl iodide) allows the reaction to be conducted at elevated temperatures (80 °C) in dilute solutions (<2.5 wt%). This specific reactivity profile promotes intramolecular cyclization while successfully depressing unwanted intermolecular crosslinking[1].
| Evidence Dimension | Crosslinking vs. intramolecular cyclization control |
| Target Compound Data | Promotes intramolecular cyclization at 80 °C |
| Comparator Or Baseline | Methyl iodide (highly reactive at 20 °C, prone to uncontrolled alkylation) |
| Quantified Difference | Enables high-temperature processing without premature intermolecular crosslinking |
| Conditions | Cyclo-quaternization of poly(biphenyl piperidine)s in NMP |
For membrane manufacturers, the controlled reaction kinetics of 1,5-dibromopentane prevent polymer gelation, ensuring processable, high-performance alkaline exchange membranes.
1,5-Dibromopentane serves as an essential raw material for synthesizing unsymmetrical 1-bromo-5-chloropentane, a highly valuable orthogonal linker. By reacting 1,5-dibromopentane with 1,5-dichloropentane in DMF at 100 °C, an equilibrium halogen exchange occurs, yielding 41.4% of 1-bromo-5-chloropentane, which can be cleanly isolated by fractional distillation [1]. The unreacted starting materials are easily recovered and recycled, making 1,5-dibromopentane a highly economical precursor for heterobifunctional spacer generation.
| Evidence Dimension | Conversion to unsymmetrical 1-bromo-5-chloropentane |
| Target Compound Data | 41.4% yield of 1-bromo-5-chloropentane at equilibrium |
| Comparator Or Baseline | Direct selective monohalogenation of 1,5-pentanediol (low selectivity, high byproduct formation) |
| Quantified Difference | Provides a scalable, recyclable pathway to orthogonal linkers without complex protection/deprotection steps |
| Conditions | 1:1 molar ratio with 1,5-dichloropentane in DMF at 100 °C |
Procurement of 1,5-dibromopentane alongside the dichloride allows manufacturers to efficiently produce high-value asymmetric linkers used in PROTACs and bioconjugation.
1,5-Dibromopentane is the ideal choice for double nucleophilic substitution with primary amines to construct six-membered piperidine rings. It offers superior yields (up to 90%) and shorter reaction times compared to dichloride analogs, making it highly cost-effective for scaling up the production of piperidine-containing APIs and quaternary ammonium phase-transfer catalysts[1].
Where 1,5-dichloropentane suffers from low reactivity and 1,5-diiodopentane risks excessive Wurtz coupling, 1,5-dibromopentane serves as the preferred precursor for forming stable di-magnesium reagents. This is critical for the high-yield synthesis of silacyclohexanes and complex spirocyclic compounds [2].
As a primary starting material in halogen exchange reactions, 1,5-dibromopentane can be reacted with 1,5-dichloropentane to produce 1-bromo-5-chloropentane. This provides a scalable, recyclable, and highly economical pathway to orthogonal linkers essential for PROTAC development and advanced bioconjugation [3].
In polymer chemistry, 1,5-dibromopentane is specifically chosen for the controlled cyclo-quaternization of polymer backbones. Its moderate reactivity at elevated temperatures (80 °C) promotes necessary intramolecular cyclization while preventing unwanted intermolecular crosslinking, ensuring high membrane processability and preventing premature gelation [4].
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